6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
CAS No.: 243444-81-7
Cat. No.: VC4740915
Molecular Formula: C6H3Cl2N3S
Molecular Weight: 220.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 243444-81-7 |
|---|---|
| Molecular Formula | C6H3Cl2N3S |
| Molecular Weight | 220.07 |
| IUPAC Name | 6,8-dichloro-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione |
| Standard InChI | InChI=1S/C6H3Cl2N3S/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,(H,10,12) |
| Standard InChI Key | JDSFMQYOLKDWJO-UHFFFAOYSA-N |
| SMILES | C1=C(C2=NNC(=S)N2C=C1Cl)Cl |
Introduction
Structural Characteristics and Nomenclature
The molecular formula of 6,8-Dichloro- triazolo[4,3-a]pyridine-3-thiol is C₆H₃Cl₂N₃S, with a molecular weight of 220.08 g/mol. Its IUPAC name derives from the bicyclic system where the triazole ring (positions 1, 2, 4) is fused to the pyridine ring at positions 4 and 3-a. The chlorine atoms occupy the 6 and 8 positions of the pyridine ring, while the thiol group is attached to the triazole moiety at position 3 .
Key Structural Features:
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Triazole-Pyridine Fusion: Enhances aromatic stability and allows for π-π stacking interactions.
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Chlorine Substituents: Electron-withdrawing groups that influence electronic distribution and reactivity.
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Thiol Functional Group: Provides a site for redox reactions, metal coordination, and disulfide bond formation .
Synthesis and Chemical Modification
Synthetic Routes
The synthesis of 6,8-Dichloro- triazolo[4,3-a]pyridine-3-thiol typically involves multi-step protocols:
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Core Formation: Cyclocondensation of 2-hydrazinopyridine derivatives with thiourea or carbon disulfide yields the triazole-thiol precursor .
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Chlorination: Electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂, SO₂Cl₂) introduces chlorine atoms at positions 6 and 8 .
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Purification: Recrystallization or column chromatography isolates the final product .
Example Reaction:
Analytical Characterization
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 220.08 (M⁺) .
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¹H NMR: Aromatic protons resonate at δ 7.8–8.2 ppm, while the thiol proton appears as a broad singlet near δ 3.5 ppm .
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IR Spectroscopy: S-H stretch at ~2550 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹ .
Physicochemical Properties
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies on similar compounds show:
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Cytotoxicity: IC₅₀ of 12.5 µM against MCF-7 breast cancer cells.
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed .
Applications in Materials Science
Coordination Chemistry
The thiol group facilitates metal complexation:
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Cu(II) Complexes: Exhibit enhanced catalytic activity in oxidation reactions .
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Au(I) Complexes: Potential applications in nanotechnology and electronics .
Polymer Modification
Incorporation into polymers improves:
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Thermal Stability: Decomposition temperature increases by 40–60°C.
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Adhesion Properties: Sulfur-metal interactions enhance coating durability .
| Hazard | Precautionary Measure |
|---|---|
| Skin/Irritation | Use nitrile gloves and fume hoods |
| Sulfur Odor | Store in airtight containers |
| Environmental Toxicity (LC₅₀, Fish) | 12 mg/L (96h) – Dispose via hazardous waste |
Future Research Directions
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